molecular formula C8H11N3OS B1426643 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 1332172-25-4

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1426643
CAS No.: 1332172-25-4
M. Wt: 197.26 g/mol
InChI Key: LNPWCHVNCYVDKT-UHFFFAOYSA-N
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Description

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiomorpholine ring, which is a sulfur-containing morpholine derivative, adds unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one can be achieved through various synthetic routes. One common method involves the reaction of thiomorpholine with a suitable pyridazinone precursor under controlled conditions. For instance, a one-pot reaction using microwave irradiation has been reported to be effective in synthesizing similar compounds. The reaction typically involves the use of a solid base such as magnesium oxide (MgO) and an eco-friendly solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridazinone ring or the thiomorpholine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridazinone ring.

Scientific Research Applications

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, thereby modulating their function. Detailed studies on its binding affinity and specificity are essential to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of the pyridazinone and thiomorpholine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

3-thiomorpholin-4-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c12-8-2-1-7(9-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPWCHVNCYVDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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